2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile is a synthetic compound classified as an indole derivative. [, , , ] It is a potent and selective antagonist of the α1A-adrenoceptor (α1A-AR), a subtype of adrenoceptors found in various tissues, including the prostate, bladder, and blood vessels. [, , , , , ] While it has shown potential as a therapeutic agent for certain medical conditions, this analysis will focus solely on its scientific research applications.
Several methods for synthesizing 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile have been described in scientific literature. One approach involves a multi-step process starting with 1-acetyl-5-(2-aminopropyl)-2,3-dihydro-7-cyano-1H-indole. [] This starting material undergoes condensation with 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate, followed by resolution with L-mandelic acid to yield the (R)-enantiomer. Subsequent steps include protection with di-tert-butyl dicarbonate ((Boc)2O), hydrolysis with sodium hydroxide, cyano hydrolysis, substitution with 3-bromopropyl benzoate, hydrolysis of the ester group, and final deprotection to obtain the target compound.
An alternative synthesis method utilizes 3-{7-cyano-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl benzoate. [, , , , ] This method involves reacting the benzoate derivative with oxalic acid to form a corresponding oxalate salt. This salt is then subjected to hydrolysis, leading to the formation of 1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carbonitrile. Further hydrolysis of the nitrile group yields the final compound, 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile. These synthesis methods highlight the complexity and specificity required in producing this compound.
2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile possesses a chiral center at the 5-position of the indole ring, giving rise to two enantiomers. [, ] The (R)-enantiomer exhibits higher selectivity for the α1A-AR compared to the (S)-enantiomer. [, , ] This stereoselectivity is crucial for its pharmacological activity.
2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile acts as a competitive antagonist at α1A-ARs. [, , , , ] This means it binds to the same site on the receptor as the endogenous agonist, norepinephrine, but does not activate the receptor. By blocking norepinephrine binding, it inhibits the downstream signaling pathways associated with α1A-AR activation.
The primary scientific research application of 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile is as a pharmacological tool for studying α1A-ARs. [, , , , ] Its high selectivity for α1A-ARs over other adrenoceptor subtypes makes it valuable for:
Investigating the physiological roles of α1A-ARs: Researchers can use it to block α1A-AR signaling in various tissues and observe the resulting effects. [, ] For example, studies have used it to investigate the role of α1A-ARs in smooth muscle contraction in blood vessels and the prostate. [, , ]
Characterizing the pharmacological properties of novel compounds: 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile can serve as a reference compound for comparing the potency and selectivity of newly developed α1A-AR antagonists. []
Developing new therapeutic agents: Understanding the interaction between 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile and α1A-ARs can provide insights for designing more effective and selective drugs for conditions associated with α1A-AR dysregulation. [, ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6